4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide
Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide, also known as A-381393, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide involves its selective binding to the dopamine D3 receptor and mu-opioid receptor. By antagonizing the dopamine D3 receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide can modulate dopamine signaling in the brain, which has been implicated in several neurological disorders. By modulating the activity of the mu-opioid receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide can reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been found to exhibit several biochemical and physiological effects, including selective antagonism towards the dopamine D3 receptor, modulation of dopamine signaling in the brain, and analgesic properties through the modulation of the mu-opioid receptor. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor and mu-opioid receptor, which allows for specific modulation of these receptors without affecting other neurotransmitter systems. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. However, a limitation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the research and development of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide. One potential avenue is the further investigation of its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, further research could focus on optimizing the synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide to improve its solubility and other pharmacokinetic properties. Finally, the development of more selective and potent derivatives of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide could lead to the discovery of novel therapeutic agents with even greater efficacy and specificity.
Scientific Research Applications
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and pain management. In neuroscience, it has been found to exhibit selective antagonism towards the dopamine D3 receptor, which is implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has also been found to exhibit analgesic properties by modulating the activity of the mu-opioid receptor, which is involved in pain perception.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-9-5-4-7-22(24)16-26-25(28)21-12-10-19(11-13-21)17-27-15-14-20-6-2-3-8-23(20)18-27/h2-13H,14-18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOZYDOFUGZJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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